molecular formula C8H13NO3 B12874548 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12874548
M. Wt: 171.19 g/mol
InChI Key: SHCVPJJBDRZMCS-UHFFFAOYSA-N
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Description

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid typically involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, under controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-acetyl-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5-3-7(8(11)12)4-9(5)6(2)10/h5,7H,3-4H2,1-2H3,(H,11,12)

InChI Key

SHCVPJJBDRZMCS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)C)C(=O)O

Origin of Product

United States

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